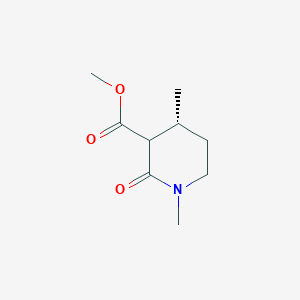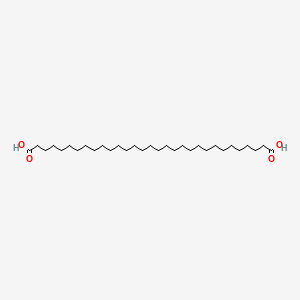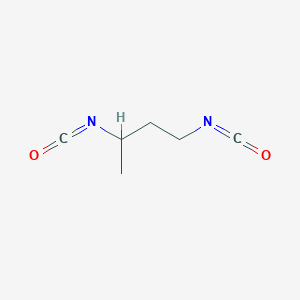![molecular formula C10H19NS B14322175 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol CAS No. 111709-77-4](/img/structure/B14322175.png)
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol is an organic compound with a unique structure that includes both an amino group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol typically involves the reaction of 4-methylhepta-1,6-diene with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, amines and thiols from reduction, and substituted products from nucleophilic substitution.
Applications De Recherche Scientifique
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol involves its interaction with molecular targets through its amino and thiol groups. The thiol group can participate in redox reactions, influencing cellular redox states and signaling pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylhepta-1,6-diene: A precursor in the synthesis of the compound.
Ethane-1-thiol: Another precursor used in the synthesis.
Disulfides: Products formed from the oxidation of the thiol group.
Uniqueness
2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
111709-77-4 |
|---|---|
Formule moléculaire |
C10H19NS |
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
2-(4-methylhepta-1,6-dien-4-ylamino)ethanethiol |
InChI |
InChI=1S/C10H19NS/c1-4-6-10(3,7-5-2)11-8-9-12/h4-5,11-12H,1-2,6-9H2,3H3 |
Clé InChI |
QGJXIILPKAHTBG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(CC=C)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)

![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)







